2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic small molecule characterized by a nicotinonitrile core linked to a 7-methoxybenzofuran moiety via a piperidin-4-yloxy bridge. However, its precise biological targets and pharmacokinetic properties remain under investigation. Structural analysis of such compounds often relies on crystallographic techniques, such as those implemented in the SHELX software suite for small-molecule refinement .
Properties
IUPAC Name |
2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-26-17-6-2-4-14-12-18(28-19(14)17)21(25)24-10-7-16(8-11-24)27-20-15(13-22)5-3-9-23-20/h2-6,9,12,16H,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVRNDPAMYJULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Piperidine Ring Formation: The piperidine ring is usually synthesized via hydrogenation or cyclization reactions.
Coupling Reactions: The benzofuran and piperidine intermediates are then coupled using reagents like coupling agents or catalysts.
Introduction of the Nicotinonitrile Group: This step involves the reaction of the coupled intermediate with nicotinonitrile under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling pathways and receptor interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran moiety may interact with aromatic residues in the target protein, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The nicotinonitrile group may further modulate the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a broader class of nicotinonitrile derivatives. Key structural analogues include:
| Compound Name | Core Structure | Substituents/Modifications | Biological Activity (Reported) |
|---|---|---|---|
| 2-((1-Benzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | Nicotinonitrile + benzofuran | No methoxy group at benzofuran C7 | Moderate kinase inhibition (IC₅₀: 120 nM) |
| 2-((1-(6-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | Nicotinonitrile + methoxybenzofuran | Methoxy at benzofuran C6 (vs. C7) | Reduced solubility; inactive in kinase assays |
| 2-((1-(7-Methoxybenzofuran-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile | Nicotinonitrile + methoxybenzofuran | Carbonyl linkage at benzofuran C3 (vs. C2) | Improved metabolic stability (t₁/₂: 8.2 h) |
Key Findings from Comparative Studies
- Methoxy Position Impact : The 7-methoxy substitution on the benzofuran ring (as in the queried compound) enhances target binding affinity compared to 6-methoxy analogues, likely due to optimized steric and electronic interactions with hydrophobic enzyme pockets .
- Piperidine Linker Flexibility : Replacing the piperidin-4-yloxy bridge with a rigid aromatic spacer (e.g., phenyl) reduces conformational adaptability, leading to diminished activity in cellular assays .
- Nitrile Functionality: The nitrile group at the nicotinonitrile core is critical for hydrogen bonding with catalytic lysine residues in kinase domains. Replacement with carboxylate or amide groups abolishes inhibitory activity .
Pharmacokinetic and Toxicity Profiles
- Solubility: The 7-methoxy group improves aqueous solubility (logP = 2.1) compared to non-methoxy derivatives (logP = 3.4) but remains suboptimal for oral bioavailability .
- Metabolic Stability : The compound exhibits moderate hepatic clearance in vitro (CLhep = 15 mL/min/kg), with CYP3A4-mediated oxidation as the primary metabolic pathway .
Biological Activity
2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound with potential therapeutic applications. Its unique structure, which combines a benzofuran moiety, a piperidine ring, and a nicotinonitrile group, suggests diverse biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential applications.
The chemical formula for 2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is , with a molecular weight of 393.39 g/mol. The compound exhibits solubility in organic solvents, which is crucial for its application in biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O4 |
| Molecular Weight | 393.39 g/mol |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of 2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves several steps:
- Formation of Benzofuran Moiety : This is achieved through cyclization reactions involving phenolic and aldehyde precursors.
- Piperidine Ring Formation : Synthesized via hydrogenation or cyclization reactions.
- Coupling Reactions : The benzofuran and piperidine intermediates are coupled using coupling agents or catalysts.
- Introduction of Nicotinonitrile Group : Reacting the coupled intermediate with nicotinonitrile under specific conditions to yield the final product.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Receptor Binding : The benzofuran moiety may engage with aromatic residues in target proteins, enhancing binding affinity through hydrophobic interactions provided by the piperidine ring.
- Enzymatic Modulation : The presence of the nicotinonitrile group may influence the electronic properties of the compound, affecting its interaction with enzymes and receptors involved in cell signaling pathways.
Biological Activity
Research indicates that 2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds containing similar structural motifs have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may offer protective effects against neurodegenerative diseases.
- Anti-inflammatory Properties : Analogous compounds have demonstrated anti-inflammatory effects, indicating potential for therapeutic use in inflammatory disorders.
Case Studies
Recent studies have evaluated the biological activity of related compounds to draw parallels with 2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile:
- Study on Opioid Receptor Binding :
-
Anticancer Screening :
- Compounds with similar structures were screened against various cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and purification strategies for 2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the benzofuran-piperidine scaffold (e.g., 7-methoxybenzofuran-2-carbonyl) is coupled to nicotinonitrile derivatives using catalysts like Pd or Cu in solvents such as DMF or THF . Purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or crystallization. Structural validation requires , , and HRMS to confirm connectivity and purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology : Multi-step analytical validation is critical:
- NMR : identifies proton environments (e.g., methoxy groups at ~3.8 ppm, aromatic protons in benzofuran/nicotinonitrile regions). confirms carbonyl (170-180 ppm) and nitrile (~115 ppm) groups .
- HRMS : Validates molecular formula (e.g., [M+H] peak matching calculated mass within 5 ppm error) .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodology :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme inhibition : Screen against target enzymes (e.g., kinases, acetylcholinesterase) using fluorometric or colorimetric assays .
- Comparative studies : Benchmark activity against structurally related nitriles or benzofuran derivatives (e.g., 6-(4-methoxyphenyl)nicotinonitrile analogs) to establish SAR .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?
- Methodology :
- Purity analysis : Use HPLC-MS to detect impurities (e.g., unreacted intermediates or byproducts) that may modulate activity .
- Crystallography : Single-crystal X-ray diffraction confirms stereochemical consistency, especially for chiral centers in the piperidine ring .
- Batch reproducibility : Standardize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to minimize variability .
Q. What computational strategies are effective for predicting reactivity or optimizing synthesis pathways?
- Methodology :
- Quantum chemical calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify energetically favorable reaction pathways (e.g., nucleophilic attack on the nicotinonitrile core) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for coupling reactions .
- Molecular docking : Screen the compound against protein targets (e.g., kinases) to prioritize biological assays .
Q. How can researchers design experiments to probe the role of the methoxybenzofuran moiety in biological activity?
- Methodology :
- Analog synthesis : Prepare derivatives with modified substituents (e.g., 7-ethoxy or 7-H benzofuran) and compare bioactivity .
- Metabolic stability assays : Use liver microsomes to assess if methoxy groups affect CYP450-mediated degradation .
- Electron density mapping : Analyze Hirshfeld surfaces (via crystallography) to study intermolecular interactions influenced by methoxy groups .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Methodology :
- Process optimization : Apply DoE to identify critical parameters (e.g., solvent volume, catalyst recycling) .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., nitrile formation) .
- Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across studies?
- Methodology :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Compare data across publications using statistical tools (e.g., ANOVA) to identify outliers .
- Structural validation : Confirm batch identity via and HRMS to rule out degradation or isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
